1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Chiral amine SOS1 inhibitor KRAS

Ensure stereochemical integrity in KRAS-targeted synthesis. The (R)-enantiomer (CAS 1389852-29-2) meets ≥99.8% chiral purity requirements for SOS1 inhibitor coupling, preventing diastereomer formation. For GMP workflows, the HCl salt (CAS 2569698-42-4) offers enhanced stability. Verify batch-specific analytical documentation (NMR, HPLC, GC).

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B12293357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)C(F)F)F)N
InChIInChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3
InChIKeyQDCZKSVDMXYQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: Chiral Fluorinated Amine Procurement Guide


1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (CAS 1389852-29-2 for the (R)-enantiomer; CAS 2703745-91-7 for the (S)-enantiomer) is a chiral fluorinated aromatic amine building block characterized by a difluoromethyl (-CF2H) group and a fluorine atom substituted on a phenyl ring adjacent to an ethanamine moiety [1]. The compound features a chiral center at the alpha-carbon position, enabling stereospecific incorporation into drug candidates and biologically active molecules . The difluoromethyl group functions as a lipophilic hydrogen bond donor and bioisostere of hydroxyl or amino groups, enhancing membrane permeability and metabolic stability in derived compounds [2]. The compound is primarily utilized as a key intermediate in the synthesis of SOS1 inhibitors targeting KRAS-driven cancers [3].

Why Unspecified 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Cannot Be Substituted


Procurement of unspecified or racemic 1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine introduces material risk due to stereochemical heterogeneity and variable substitution patterns. The compound exists as two distinct enantiomers—(R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine (CAS 1389852-29-2) and (S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine (CAS 2703745-91-7)—which are not interchangeable in stereospecific syntheses . Chiral recognition by biological targets is absolute; the wrong enantiomer typically exhibits reduced binding affinity or altered pharmacological profiles [1]. Furthermore, regioisomeric variants such as 1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine differ in substitution position on the aromatic ring, altering both electronic properties and spatial orientation of the amine handle, which directly impacts downstream coupling efficiency and final compound activity . Substituting without stereochemical and regiochemical specification introduces uncontrolled variables that compromise synthetic reproducibility and biological validation.

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: Quantitative Differentiation Evidence


Enantiomeric Purity in SOS1 Inhibitor Synthesis: (R)- vs. (S)- Configuration Comparison

The (R)-enantiomer of 1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine (CAS 1389852-29-2) is specifically employed as a chiral amine intermediate in the synthesis of SOS1 inhibitors targeting KRAS-mutant cancers [1]. A patent-optimized synthetic route achieves optical purity ≥99.8% for the (R)-enantiomer using (S)-(−)-3-cyclohexene-1-carboxylic acid as a resolving agent, with mother liquor recycling enabling industrial-scale production [2]. In contrast, the (S)-enantiomer (CAS 2703745-91-7) is commercially available but has not been documented in published SOS1 inhibitor synthetic pathways .

Chiral amine SOS1 inhibitor KRAS Enantiomeric excess Optical purity

Regioisomeric Specificity: 3-Position vs. 4-Position Difluoromethyl Substitution

The target compound bears the difluoromethyl group at the 3-position of the phenyl ring relative to the ethanamine attachment at the 1-position, with a fluorine substituent at the 2-position. This 1,2,3-substitution pattern differs fundamentally from the 4-position regioisomer, (R)-1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine, which places the difluoromethyl group para to the ethanamine attachment . Regioisomeric variation alters the electronic density distribution on the aromatic ring and the spatial trajectory of the amine handle, directly influencing reactivity in subsequent amide coupling, reductive amination, or Buchwald-Hartwig reactions [1].

Regioisomer Difluoromethyl Substitution pattern Building block

Synthetic Route Efficiency: Optimized 3-Step Process vs. Prior 5-Step Route

An optimized patent synthetic route (CN115819251B) for (R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine reduces the synthetic sequence to three steps starting from 2-difluoromethyl-1-fluorobenzene, compared to a prior five-step method using 3-bromo-2-fluorobenzaldehyde with DAST fluorination and Stille coupling [1]. The streamlined process employs LDA-mediated deprotonation, acetaldehyde addition, halogenation, and ammonia substitution, followed by chiral resolution with (S)-(−)-3-cyclohexene-1-carboxylic acid [2]. The reduced step count and elimination of organotin reagents improves atom economy and lowers cost for industrial-scale procurement [3].

Synthetic efficiency Process chemistry Yield optimization Scalability

Hydrochloride Salt Form: Enhanced Stability and Handling vs. Free Base

The hydrochloride salt of (R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine (CAS 2569698-42-4, MW 225.64) offers distinct handling and storage advantages over the free base (CAS 1389852-29-2, MW 189.18) . The free base is typically a colorless to light yellow solid with a melting point of approximately 50-52°C, prone to hygroscopicity and oxidation at ambient conditions . The hydrochloride salt demonstrates improved solid-state stability with recommended storage at 2-8°C, and enhanced aqueous solubility facilitating direct use in aqueous reaction media or biological assays .

Salt form Hydrochloride Stability Storage Solubility

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: Optimal Application Scenarios


SOS1 Inhibitor Synthesis for KRAS-Driven Oncology Programs

The (R)-enantiomer (CAS 1389852-29-2) with ≥99.8% optical purity is the preferred chiral amine building block for synthesizing SOS1 inhibitors targeting KRAS-mutant cancers. This compound serves as the amine handle in coupling reactions with elaborated heterocyclic cores to generate SOS1-KRAS protein-protein interaction inhibitors [1]. Procurement of material meeting ≥99.8% optical purity specification minimizes diastereomeric impurity formation in final compounds and ensures reproducible biological activity in SPR binding assays (reported Kd values in low nanomolar range for derived SOS1 inhibitors) [2].

Fluorinated Chiral Scaffold for CNS Drug Discovery

The difluoromethyl group in this compound functions as a lipophilic hydrogen bond donor and bioisostere of hydroxyl or amino groups, enhancing blood-brain barrier penetration and metabolic stability of derived CNS-active molecules [1]. The chiral center at the alpha-carbon provides a stereochemical handle for generating enantiomerically pure CNS drug candidates with defined receptor binding profiles. Procurement of the (R)-enantiomer enables stereospecific SAR exploration in programs targeting neurological receptors and enzymes [2].

Large-Scale Process Development and Industrial Sourcing

Material manufactured via the optimized three-step route (CN115819251B) offers distinct advantages for process chemistry groups scaling from gram to kilogram quantities. The reduced synthetic steps and elimination of organotin reagents lower cost per kilogram and reduce heavy metal purification burden [1]. Commercial suppliers offering ≥97% purity with batch-specific analytical documentation (NMR, HPLC, GC) enable direct integration into GMP and non-GMP synthetic workflows without additional purification [2]. The hydrochloride salt form (CAS 2569698-42-4) provides enhanced stability for multi-month storage and international shipping .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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